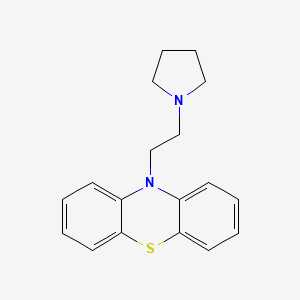

Pyrathiazine

Description

Structure

3D Structure

Properties

CAS No. |

84-08-2 |

|---|---|

Molecular Formula |

C18H20N2S |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

10-(2-pyrrolidin-1-ylethyl)phenothiazine |

InChI |

InChI=1S/C18H20N2S/c1-3-9-17-15(7-1)20(14-13-19-11-5-6-12-19)16-8-2-4-10-18(16)21-17/h1-4,7-10H,5-6,11-14H2 |

InChI Key |

KJKJUXGEMYCCJN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

C1CCN(C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Other CAS No. |

84-08-2 |

Pictograms |

Irritant |

Related CAS |

522-25-8 (mono-hydrochloride) |

Synonyms |

10-(2-(1-pyrrolidyl)ethyl)phenothiazine pyrathiazine pyrathiazine ion (1+) pyrathiazine monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Pyrathiazine's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrathiazine is a first-generation antihistamine belonging to the phenothiazine chemical class. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor. This guide provides a detailed exploration of this mechanism, including the receptor's downstream signaling pathways and the broader pharmacological context of first-generation antihistamines. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document leverages data from related first-generation antihistamines and general principles of H1 receptor pharmacology to provide a comprehensive overview.

Introduction to this compound

This compound is a derivative of phenothiazine and was among the earlier-developed antihistamines used for the symptomatic relief of allergic conditions.[1] As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to sedative effects, a characteristic that distinguishes it from second-generation agents.[2][3] Its therapeutic effects stem from its ability to block the actions of histamine at H1 receptors throughout the body.

The Histamine H1 Receptor

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that is widely distributed in the human body, including in the smooth muscle of the airways and blood vessels, endothelial cells, and the central nervous system.[3] The endogenous ligand, histamine, plays a crucial role in allergic and inflammatory responses.

Molecular Mechanism of Action

Competitive Antagonism at the H1 Receptor

This compound functions as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as histamine but does not activate it. By occupying the receptor, this compound prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. The antagonism is reversible, and the extent of the blockade depends on the relative concentrations of this compound and histamine.

Receptor Binding Profile

Table 1: Representative H1 Receptor Binding Affinities of First-Generation Antihistamines

| Compound | Ki (nM) at H1 Receptor | Reference |

| Mepyramine | 1.4 | [5] |

| Promethazine | 1.4 | [5] |

| Diphenylpyraline | 4.1 | [5] |

| Triprolidine | 5.3 | [5] |

| Diphenhydramine | 35 | [5] |

Note: This table provides context using data from other first-generation antihistamines due to the absence of specific, publicly available data for this compound.

Downstream Signaling Pathways

Activation of the H1 receptor by histamine initiates a well-characterized signaling pathway. As an antagonist, this compound blocks these events.

-

Gq/11 Protein Coupling: Upon histamine binding, the H1 receptor couples to the Gq/11 family of G proteins.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to the physiological responses associated with an allergic reaction.

Experimental Protocols

The characterization of H1 receptor antagonists like this compound typically involves two key types of experiments: receptor binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the histamine H1 receptor (e.g., from guinea pig cerebellum or a recombinant cell line).

-

Radiolabeled ligand (e.g., [3H]-mepyramine).

-

Unlabeled competitor (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled competitor (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the histamine-induced increase in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting histamine-induced calcium mobilization.

Materials:

-

Cells expressing the histamine H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine.

-

This compound.

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: Varying concentrations of this compound (or vehicle control) are added to the wells and incubated.

-

Histamine Stimulation: The plate is placed in a fluorescence reader, and a fixed concentration of histamine is injected into the wells to stimulate the H1 receptors.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the histamine-induced fluorescence signal. The concentration of this compound that causes 50% inhibition of the maximal histamine response (IC50) is calculated.

Broader Pharmacological Profile

As a phenothiazine derivative and a first-generation antihistamine, this compound is expected to have effects beyond H1 receptor antagonism.

-

Anticholinergic Effects: Many first-generation antihistamines also have affinity for muscarinic acetylcholine receptors, leading to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[3]

-

Central Nervous System Effects: The ability to cross the blood-brain barrier leads to sedation and may also contribute to antiemetic properties by acting on H1 receptors in the central nervous system.[3]

-

Other Receptor Interactions: Phenothiazines are known to interact with a variety of other receptors, including dopamine and serotonin receptors, although the antihistaminic phenothiazines are generally more selective for the H1 receptor compared to their antipsychotic counterparts.[6][7]

Conclusion

This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor. This action blocks the Gq/11-mediated signaling cascade, preventing the release of intracellular calcium and the subsequent physiological responses to histamine. While specific quantitative pharmacological data for this compound is scarce, its mechanism of action is well-understood within the context of first-generation phenothiazine antihistamines. Further research would be beneficial to fully characterize its receptor binding profile and functional potency.

References

- 1. This compound is an antihistaminic capable of inducing uterine deciduomas by liberation of histamine within the body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]

- 3. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 4. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Pyrathiazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrathiazine, a first-generation antihistamine of the phenothiazine class, has been utilized for its antiemetic and antihistaminic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the determination of its key properties are provided, along with a visualization of its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of antihistaminic and antiemetic agents.

Chemical Structure and Identification

This compound, chemically known as 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine, is a tricyclic heterocyclic compound. The core structure consists of a phenothiazine nucleus, which is a dibenzothiazine, with a pyrrolidinylethyl side chain attached to the nitrogen atom of the thiazine ring.

| Identifier | Value |

| IUPAC Name | 10-(2-pyrrolidin-1-ylethyl)phenothiazine[1] |

| CAS Number | 84-08-2[1] |

| Molecular Formula | C18H20N2S[1] |

| Molecular Weight | 296.43 g/mol [1] |

| SMILES | C1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42[1] |

| InChI Key | KJKJUXGEMYCCJN-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation development. The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point (HCl salt) | 200-201 °C | [2] |

| Boiling Point | Not experimentally determined. The boiling point of a related compound, 10-(2-pyrrolidin-1-ylethyl)phenothiazine 5-oxide, hydrochloride, is 508.6 °C at 760 mmHg, suggesting a high boiling point for the free base. | [3] |

| Calculated logP | 4.7 | [1] |

| Calculated pKa | Data not available | |

| Solubility | Data for this compound is not readily available. However, phenothiazine derivatives generally exhibit solubility in organic solvents like ethanol and DMSO and have limited solubility in water.[4][5][6][7][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of phenothiazine. A common method involves the reaction of phenothiazine with a suitable haloalkyl pyrrolidine derivative. A more direct approach is the reaction of 10-(2-chloroethyl)phenothiazine with pyrrolidine.

Experimental Protocol: Synthesis of 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine

Materials:

-

10-(2-chloroethyl)-10H-phenothiazine

-

Pyrrolidine

-

Anhydrous toluene

-

Sodium carbonate (or other suitable base)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 10-(2-chloroethyl)-10H-phenothiazine in anhydrous toluene.

-

Add an excess of pyrrolidine (approximately 2-3 equivalents) to the solution.

-

Add a suitable base, such as sodium carbonate, to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the filtrate with water to remove any excess pyrrolidine and inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine.

Mechanism of Action and Signaling Pathway

This compound functions as a first-generation antihistamine by acting as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. Its antiemetic properties are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in the vomiting reflex.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Caption: this compound inhibits the H1 receptor signaling pathway.

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

Determination of Boiling Point (for liquid samples or low-melting solids)

Objective: To determine the boiling point of a liquid organic compound.

Materials:

-

This compound sample (if liquid at accessible temperatures)

-

Thiele tube or a small test tube with a side arm

-

Heating mantle or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Boiling chips

Procedure:

-

Place a small amount of the this compound sample into the Thiele tube or test tube, along with a few boiling chips.

-

Insert a thermometer into the tube, ensuring the bulb is below the level of the side arm but not touching the bottom of the tube.

-

Place a small, inverted capillary tube (sealed end up) into the liquid.

-

Gently heat the apparatus.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record this temperature.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature shaker (optional)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer)

Procedure (Isothermal Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Tightly cap the vials and place them in a constant temperature shaker (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. If a shaker is unavailable, intermittent vigorous mixing can be performed.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original concentration in the saturated solution to determine the solubility in the respective solvent (e.g., in mg/mL or mol/L).

Conclusion

This compound remains a relevant molecule for the study of first-generation antihistamines and antiemetics. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and its mechanism of action at the molecular level. The included experimental protocols offer a practical framework for the further investigation and characterization of this and similar compounds. It is hoped that this comprehensive resource will be of significant value to the scientific community.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. 10H-Phenothiazine, 10-[2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) CAS#: 522-25-8 [m.chemicalbook.com]

- 3. CAS#:2622-43-7 | 10H-Phenothiazine,10-[2-(1-pyrrolidinyl)ethyl]-, 5-oxide, hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. [PDF] Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

The Discovery and Synthesis of Pyrathiazine: A Technical Whitepaper

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of Pyrathiazine (also known as Parathiazine), a first-generation phenothiazine-based antihistamine. Developed in the post-World War II era of rapid antihistamine discovery, this compound emerged as a potent H1 receptor antagonist. This guide details the historical context of its development, outlines the probable synthetic pathway based on contemporaneous patents for analogous compounds, describes its mechanism of action through the Gq-protein coupled H1 receptor signaling pathway, and presents detailed experimental protocols for its synthesis and bioassay. All quantitative data is summarized in tabular format, and key processes are visualized using logical diagrams.

Discovery and Historical Context

This compound, chemically known as 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine, was developed during a period of intense innovation in medicinal chemistry in the late 1940s. Following the clinical introduction of the first useful antihistamine, phenbenzamine, in 1942, research laboratories globally sought to develop novel compounds with improved efficacy and varied pharmacological profiles. The phenothiazine scaffold, a tricyclic system with nitrogen and sulfur heteroatoms, proved to be a particularly fruitful pharmacophore.

The research into aminoalkyl derivatives of phenothiazine led to the discovery of compounds with significant antihistaminic activity. This line of inquiry produced not only this compound but also the closely related and highly successful drug, Promethazine (Phenergan), synthesized in 1947. These compounds were characterized by their potent antagonism of histamine effects, but also by sedative properties due to their ability to cross the blood-brain barrier, a hallmark of first-generation antihistamines. This compound also found use as an antiemetic, effectively blocking the chemoreceptor trigger zone (CTZ) in the brain to prevent nausea and vomiting. It has often been formulated in combination with pyridoxine (Vitamin B6) for this purpose.

Chemical Synthesis of this compound

The synthesis of this compound follows a classical N-alkylation pathway common for phenothiazine derivatives of that era. The core reaction involves the coupling of the phenothiazine nucleus with a suitable aminoalkyl halide side chain in the presence of a strong base.

Synthesis Workflow

The logical workflow for the synthesis is depicted below. The process begins with the preparation of the key side-chain intermediate, 1-(2-chloroethyl)pyrrolidine, which is then used to alkylate the nitrogen atom of the phenothiazine ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on Analogous Syntheses)

The following protocol is a representative procedure for the N-alkylation of phenothiazine, based on methods described in contemporaneous patents for similar antihistamines like Promethazine.

Materials:

-

Phenothiazine

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (for salt formation)

-

Deionized Water

-

Sodium Sulfate (anhydrous)

Procedure:

-

Deprotonation of Phenothiazine: A stirred suspension of sodium amide (1.1 moles) in anhydrous toluene (500 mL) is prepared in a three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert nitrogen atmosphere. Phenothiazine (1.0 mole) is added portion-wise to the suspension. The mixture is then heated to reflux for 2 hours to ensure the complete formation of the sodium salt of phenothiazine. The reaction mixture will turn into a dark, homogenous solution.

-

Alkylation: A solution of 1-(2-chloroethyl)pyrrolidine (1.05 moles), freshly prepared from its hydrochloride salt by neutralization with a base and extraction, in anhydrous toluene (200 mL) is added dropwise to the refluxing solution of phenothiazine sodium over a period of 1 hour.

-

Reaction Completion: After the addition is complete, the reaction mixture is maintained at reflux for an additional 3 hours to drive the alkylation to completion.

-

Work-up and Isolation: The mixture is cooled to room temperature. Water (500 mL) is carefully added to quench the unreacted sodium amide and to dissolve the sodium chloride byproduct. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 200 mL).

-

Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude this compound as a viscous oil.

-

Salt Formation (Optional): For purification and stabilization, the oily base can be dissolved in anhydrous diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate this compound hydrochloride as a crystalline solid, which can be recrystallized from a suitable solvent like ethanol.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the histamine H1 receptor. It is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq alpha subunit. This initiates a signaling cascade resulting in the classic inflammatory and allergic responses. This compound binds to the H1 receptor but does not activate it, thereby blocking histamine from binding and preventing the downstream signaling.

Histamine H1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the H1 receptor and the point of inhibition by this compound.

Caption: this compound blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC/IP3 pathway.

Pharmacological Profile and Quantitative Data

| Parameter | Value / Range | Description |

| Chemical Formula | C₁₈H₂₀N₂S | |

| Molar Mass | 296.43 g/mol | |

| CAS Number | 84-08-2 | Unique chemical identifier. |

| Receptor Target | Histamine H1 Receptor | Primary site of action. |

| Mechanism | Competitive Antagonist / Inverse Agonist | Binds to the H1 receptor to block the action of histamine. |

| Antihistaminic Potency | Data not available (comparable to Promethazine) | Potency is typically determined by bioassays, such as the guinea pig ileum test (pA₂ value). |

| Sedative Effects | Significant | Common for first-generation antihistamines due to CNS penetration. |

| Anticholinergic Effects | Present | Leads to side effects like dry mouth, blurred vision. Affinity for muscarinic receptors is moderate. |

| Therapeutic Uses | Allergic Rhinitis, Urticaria, Nausea, Vomiting | Used to treat various allergic conditions and as an antiemetic. |

Bioassay for Antihistaminic Activity

The standard method for quantifying the activity of antihistamines during the period of this compound's development was the isolated guinea pig ileum assay. This ex vivo preparation is highly sensitive to histamine, which induces smooth muscle contraction. An antagonist's potency is measured by its ability to inhibit this contraction.

Guinea Pig Ileum Assay: Experimental Protocol

Objective: To determine the potency of an H1 antagonist (e.g., this compound) by quantifying its ability to inhibit histamine-induced contractions of the isolated guinea pig ileum.

Materials & Equipment:

-

Guinea pig (250-350 g)

-

Tyrode's physiological salt solution (composition: NaCl, KCl, CaCl₂, MgCl₂, NaH₂PO₄, NaHCO₃, Glucose)

-

Histamine dihydrochloride (stock solution and serial dilutions)

-

This compound hydrochloride (test compound, stock solution and serial dilutions)

-

Student organ bath (10-20 mL capacity) with aeration and temperature control (37°C)

-

Isotonic transducer and kymograph (or modern data acquisition system)

-

Surgical instruments for dissection

Procedure:

-

Animal Euthanasia and Tissue Dissection: A guinea pig is euthanized by a humane method (e.g., cervical dislocation). The abdomen is opened, and a terminal portion of the ileum (approx. 10 cm from the ileo-caecal junction) is excised and placed in fresh, aerated Tyrode's solution.

-

Tissue Preparation: The lumen of the ileum segment is gently flushed with Tyrode's solution to remove contents. A 2-3 cm piece is cut and prepared for mounting.

-

Mounting in Organ Bath: One end of the ileum segment is tied to a fixed hook at the bottom of the organ bath chamber (serving as an aeration inlet), and the other end is tied with a silk thread to an isotonic lever or force transducer. The tissue is suspended in the organ bath filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂, 5% CO₂).

-

Equilibration: The preparation is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g. The bath solution is changed every 10-15 minutes.

-

Histamine Dose-Response Curve: A cumulative or non-cumulative dose-response curve for histamine is established. Small, increasing concentrations of histamine are added to the bath, and the resulting contraction is recorded until a maximal response is achieved. The tissue is washed thoroughly between doses.

-

Antagonist Incubation: The tissue is washed until it returns to baseline. A known concentration of this compound is added to the bath and allowed to incubate for a set period (e.g., 20 minutes).

-

Post-Antagonist Dose-Response: The histamine dose-response curve is repeated in the presence of this compound. The antagonist will cause a rightward shift in the dose-response curve.

-

Data Analysis: The magnitude of the rightward shift is used to calculate the antagonist's potency, often expressed as a pA₂ value via a Schild plot. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Conclusion

This compound represents a significant compound from the "golden age" of antihistamine discovery. Its development from the phenothiazine scaffold highlights a pivotal moment in the history of medicinal chemistry. While superseded by second-generation antihistamines with improved side-effect profiles, the study of this compound provides valuable insight into the foundational principles of H1 receptor pharmacology and drug design. The synthetic and assay methodologies detailed herein reflect the standard practices of the mid-20th century that laid the groundwork for modern drug discovery and development.

In Vitro Efficacy and Mechanistic Profile of Pyrathiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrathiazine, a first-generation antihistamine, belongs to the phenothiazine class of compounds. While direct and extensive in vitro data for this compound is limited in publicly accessible literature, this technical guide synthesizes available information on its anticipated biological activities by examining data from structurally related phenothiazine derivatives and other first-generation antihistamines. This guide covers the primary mechanism of action as a histamine H1 receptor antagonist, potential secondary pharmacological effects including enzyme inhibition and anti-inflammatory activity, and its expected in vitro metabolic profile. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts.

Introduction

This compound is a phenothiazine derivative characterized by its antihistaminic properties. As a first-generation antihistamine, its primary therapeutic effect is mediated through the blockade of the histamine H1 receptor. The phenothiazine scaffold is also associated with a broad range of other biological activities, suggesting that this compound may possess a more complex pharmacological profile. This document aims to provide a comprehensive overview of the expected in vitro characteristics of this compound, drawing upon data from analogous compounds to inform experimental design and interpretation.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal mechanism of action for this compound is the competitive antagonism of the histamine H1 receptor. First-generation antihistamines are known to act as inverse agonists at the H1 receptor, stabilizing the receptor in its inactive conformation and thereby reducing its constitutive activity.[1]

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which mediates various cellular responses.[2] this compound, by blocking the H1 receptor, is expected to inhibit this pathway.

Receptor Binding Affinity

| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |

| Promethazine | 2.0 | 23 |

| Mepyramine | 1.0 | 3,600 |

| Diphenhydramine | 16 | 210 |

| Clemastine | 1.3 | 18 |

| Cyproheptadine | 0.4 | 9.0 |

Data from a study on bovine cerebral cortex receptors.[3]

Potential Secondary Pharmacological Activities

The phenothiazine structure is a well-known pharmacophore that can interact with various biological targets. Therefore, this compound may exhibit other in vitro activities beyond H1 receptor antagonism.

Enzyme Inhibition

Phenothiazine derivatives have been shown to inhibit several enzymes in vitro.

-

Monoamine Oxidase (MAO): Various phenothiazines inhibit human platelet type B MAO. For instance, promethazine shows competitive inhibition with a Ki value of 31.4 µM.[3]

-

Cytochrome P450 (CYP) Isozymes: Phenothiazines like levomepromazine can inhibit human liver CYP isozymes. Levomepromazine competitively inhibits CYP2D6 with a Ki of 6 µM and shows mixed inhibition of CYP1A2 (Ki = 47 µM) and CYP3A4 (Ki = 34 µM).[4]

-

Carboxypeptidase B: Phenothiazines can inhibit the enzymatic destruction of bradykinin by carboxypeptidase B, potentially through a chelating action.[5]

-

Cyclooxygenase (COX): Some pyridazine derivatives, which share a nitrogen-containing heterocyclic ring with this compound's pyrazine moiety, have demonstrated potent and selective inhibition of COX-2.[6][7] For example, a pyridazine derivative (compound 6b in a specific study) exhibited a COX-2 IC50 of 0.18 µM.[7]

The table below summarizes the inhibitory activities of some phenothiazine and pyridazine derivatives on various enzymes.

| Compound Class | Enzyme | Inhibition Type | Quantitative Data (Ki or IC50) |

| Phenothiazine (Promethazine) | MAO-B | Competitive | Ki = 31.4 µM[3] |

| Phenothiazine (Levomepromazine) | CYP2D6 | Competitive | Ki = 6 µM[4] |

| Phenothiazine (Levomepromazine) | CYP1A2 | Mixed | Ki = 47 µM[4] |

| Phenothiazine (Levomepromazine) | CYP3A4 | Mixed | Ki = 34 µM[4] |

| Pyridazine Derivative | COX-2 | - | IC50 = 0.18 µM[7] |

Anti-inflammatory Activity

Several phenothiazine derivatives have demonstrated in vitro anti-inflammatory activity.[8][9][10][11] One common assay to evaluate this is the inhibition of protein denaturation.[8] Additionally, some H1 receptor antagonists can inhibit the metabolic activation of neutrophils, reducing the formation of leukotrienes and the release of arachidonic acid.[4]

Anticancer Activity

Phenothiazines such as fluphenazine, perphenazine, and prochlorperazine have been shown to possess in vitro anticancer activity against various human cancer cell lines.[12] Their antitumor effects are often mediated through the induction of apoptosis, effects on the cell cycle, and inhibition of proliferation.[12] Given that compounds containing pyrazine, triazine, or pyrimidine rings also exhibit cytotoxic effects against cancer cell lines, this is a potential area for further investigation for this compound.

In Vitro Metabolism

The in vitro metabolism of phenothiazines has been studied in various species. The primary metabolic pathways involve the cytochrome P450 system.

-

Key Metabolic Reactions: The main biotransformations include N-dealkylation, N-oxidation, and aromatic ring hydroxylation.

-

CYP Isozymes Involved: CYP2D6 and CYP1A2 have been identified as major enzymes responsible for the metabolism of phenothiazines like chlorpromazine and thioridazine.

The expected in vitro metabolic fate of this compound would involve these pathways, leading to the formation of various metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vitro activity of this compound. The following are generalized protocols for key experiments.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

HEK293T cells transiently expressing the human H1 receptor.

-

[3H]-mepyramine (radioligand).

-

Test compound (this compound).

-

Mianserin (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

-

GF/C plates and cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare membrane homogenates from HEK293T cells expressing the H1 receptor.

-

In a 96-well plate, incubate a fixed concentration of [3H]-mepyramine (e.g., 3 nM) with the membrane homogenate and increasing concentrations of the test compound.

-

For non-specific binding control wells, add a high concentration of an unlabeled antagonist like mianserin (e.g., 10 µM).

-

Incubate the plate for a defined period (e.g., 4 hours) at a controlled temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through GF/C plates using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[5]

-

Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the histamine-induced increase in intracellular calcium.

-

Materials:

-

HEK293 cells stably expressing the human H1 receptor (e.g., HEK293-H1R).

-

Culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine.

-

Test compound (this compound).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescent plate reader with kinetic reading capabilities.

-

-

Procedure:

-

Seed HEK293-H1R cells into 96-well plates and incubate for 18-24 hours.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of histamine (e.g., at its EC80).

-

Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

-

Plot the inhibition of the calcium response against the logarithm of the test compound concentration to determine the IC50 value.

-

Enzyme Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific enzyme.

-

Materials:

-

Purified enzyme (e.g., COX-2, MAO-B).

-

Enzyme-specific substrate.

-

Reaction buffer.

-

Test compound (this compound).

-

Detection reagents (depending on the assay, e.g., for colorimetric, fluorometric, or luminescent readout).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the enzyme, its substrate, and the test compound at various concentrations.

-

Initiate the reaction (e.g., by adding a cofactor like ATP for kinases).

-

Incubate the reaction mixture at a controlled temperature for a specific period.

-

Stop the reaction.

-

Measure the product formation or substrate depletion using an appropriate detection method.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

While specific in vitro quantitative data for this compound is sparse, a comprehensive profile can be inferred from its structural class. As a phenothiazine-based first-generation antihistamine, its primary activity is the blockade of the histamine H1 receptor. However, researchers should be aware of its potential for off-target effects, including the inhibition of various enzymes and interactions with other receptors, which are characteristic of the phenothiazine scaffold. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic in vitro evaluation of this compound and related compounds, facilitating a deeper understanding of their pharmacological profiles and potential for further development.

References

- 1. Effect of a histamine H1 receptor antagonist on gastric endocrine cell proliferation induced by chronic acid suppression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. benchchem.com [benchchem.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. courses.edx.org [courses.edx.org]

- 9. Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. mdpi.com [mdpi.com]

- 12. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrathiazine Histamine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrathiazine, a compound belonging to the phenothiazine class of drugs, has been recognized for its antihistaminic properties. As a first-generation antihistamine, its primary mechanism of action is antagonism at the histamine H1 receptor.[1][2] This technical guide provides an in-depth overview of the histamine receptor binding affinity of this compound, contextualized within the broader understanding of phenothiazine antihistamines. Due to a lack of publicly available, specific quantitative binding data for this compound, this document presents data for structurally related and pharmacologically similar compounds to provide a comparative framework. Furthermore, it details the standard experimental protocols utilized for determining such binding affinities and outlines the key signaling pathways involved.

Histamine Receptors: A Brief Overview

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[3] These receptors are distributed throughout the body and mediate a wide range of responses, from allergic inflammation and gastric acid secretion to neurotransmission. First-generation antihistamines, including phenothiazines like this compound, primarily target the H1 receptor.[1]

Data Presentation: Histamine H1 Receptor Binding Affinity of Phenothiazine Antihistamines

| Compound | Receptor | Ki (nM) | Species | Radioligand | Reference |

| Mepyramine | H1 | 34 | Rat | [3H]Lidocaine | [4] |

Note: Extensive searches of scientific literature and databases did not yield specific Ki, IC50, or Kd values for this compound binding to any histamine receptor subtype. The data presented for mepyramine, a well-characterized H1 antagonist, is provided for comparative purposes. Phenothiazine antipsychotics, as a class, are known to be potent H1 antagonists.[5][6]

Experimental Protocols: Radioligand Binding Assay

The determination of a drug's binding affinity for a specific receptor is most commonly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum or lung).[7]

-

Radioligand: A radioactively labeled ligand that binds with high affinity and specificity to the H1 receptor (e.g., [3H]mepyramine).

-

Test Compound: Unlabeled compound for which the binding affinity is to be determined (e.g., this compound).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the H1 receptor to determine non-specific binding (e.g., unlabeled mepyramine).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells expressing the H1 receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay (Competitive Inhibition):

-

In a series of tubes or a microplate, add a fixed concentration of the radioligand ([3H]mepyramine).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

In separate tubes, add a high concentration of an unlabeled H1 antagonist to determine non-specific binding.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification of Bound Radioligand:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Canonical signaling cascade initiated by histamine binding to the H1 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Step-by-step process for determining receptor binding affinity.

Conclusion

This compound is classified as a first-generation phenothiazine antihistamine, with its primary pharmacological action being the antagonism of the histamine H1 receptor. While the broader class of phenothiazines is known to possess high affinity for this receptor, a comprehensive review of the available scientific literature did not yield specific quantitative binding affinity data (Ki, IC50, Kd) for this compound itself. The provided experimental protocols for radioligand binding assays represent the standard methodology for obtaining such crucial data. The elucidation of this compound's precise binding characteristics at histamine and other receptors would provide a more complete understanding of its pharmacological profile and would be of significant value to the scientific and drug development communities.

References

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. H1 antagonist - Wikipedia [en.wikipedia.org]

- 3. resources.tocris.com [resources.tocris.com]

- 4. Mepyramine, a histamine H1 receptor antagonist, inhibits the metabolic activity of rat and human P450 2D forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Development of Pyrathiazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrathiazine, a first-generation antihistamine belonging to the phenothiazine class, emerged as an early therapeutic agent for the management of motion sickness and allergic conditions. Its development in the mid-20th century marked a significant step in the pharmacological intervention of histamine-mediated pathologies. This technical guide provides an in-depth analysis of the core early research and development of this compound, focusing on its synthesis, mechanism of action, and initial clinical findings. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound.

Chemical Synthesis

The synthesis of this compound, chemically known as 10-(2-(pyrrolidin-1-yl)ethyl)-10H-phenothiazine, is achieved through the N-alkylation of the phenothiazine core. This process involves the reaction of phenothiazine with a suitable alkylating agent, in this case, 1-(2-chloroethyl)pyrrolidine. The nitrogen atom of the phenothiazine ring acts as a nucleophile, displacing the chlorine atom of the alkylating agent to form the final product.

Synthesis Workflow

Mechanism of Action

This compound functions as a histamine H1 receptor antagonist. By competitively binding to H1 receptors, it prevents histamine from eliciting its downstream effects. This antagonism is the primary mechanism behind its anti-allergic and antiemetic properties. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq alpha subunit.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. This compound blocks the initial step of this cascade by preventing histamine from binding to the H1 receptor.

Early Clinical Efficacy in Motion Sickness

Early clinical investigations of this compound focused on its efficacy in preventing motion sickness. A notable review of motion sickness drugs conducted between 1954 and 1964 reported on a double-blind, placebo-controlled study assessing the effectiveness of this compound.[1]

Quantitative Clinical Data

| Drug/Treatment | Dosage | Efficacy in Reducing Vomiting (vs. Placebo) | Study Design |

| This compound (Pyrrolazote) | 50 mg | 50.2% | Double-blind, Placebo-controlled |

| Placebo | - | - | - |

Experimental Protocols

Generalized Experimental Workflow for Early Motion Sickness Trials

Methodology:

-

Participant Selection: Healthy subjects, often military personnel with a history of or susceptibility to motion sickness, were recruited for the studies.

-

Randomization and Blinding: Participants were randomly assigned to receive either the active drug (this compound) or a placebo in a double-blind fashion, where neither the participants nor the investigators knew which treatment was administered.

-

Drug Administration: A standardized oral dose of this compound (e.g., 50 mg) or a matching placebo was administered prior to exposure to the motion stimulus.

-

Motion Exposure: Participants were exposed to a motion stimulus, typically a sea voyage on a transport ship, for a predetermined duration.

-

Data Collection: The primary endpoint was the incidence of vomiting. Observers would record the number of participants in each group who experienced vomiting.

-

Statistical Analysis: The effectiveness of the drug was determined by comparing the percentage of individuals who vomited in the this compound group to the percentage in the placebo group.

Conclusion

The early research and development of this compound established its role as a first-generation H1 antihistamine with clinical utility in the prevention of motion sickness. Its synthesis via N-alkylation of phenothiazine and its mechanism of action through competitive antagonism of the histamine H1 receptor are well-understood foundational principles. Early clinical trials, though lacking the detailed reporting standards of modern studies, provided quantitative evidence of its efficacy. This technical guide serves as a consolidated resource for understanding the initial scientific endeavors that brought this compound into therapeutic use.

References

Phenothiazine Class Antihistamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core characteristics of phenothiazine class antihistamines. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their mechanism of action, structure-activity relationships, pharmacokinetics, and pharmacodynamics. This document adheres to stringent data presentation and visualization standards to facilitate understanding and application in a research and development setting.

Introduction to Phenothiazine Antihistamines

Phenothiazines are a class of organic compounds featuring a tricyclic structure with a sulfur and a nitrogen atom in the central ring.[1] While initially investigated for their antipsychotic properties, certain derivatives were found to possess potent antihistaminic activity.[2] These compounds primarily exert their effects by acting as antagonists at the histamine H1 receptor.[3][4] Promethazine and chlorpromazine are two prominent examples of phenothiazines with significant antihistaminic and other pharmacological effects.[1][5]

Molecular Structure

The core chemical structure of phenothiazine consists of two benzene rings fused to a 1,4-thiazine ring.[6] The antihistaminic properties of phenothiazine derivatives are largely determined by the nature of the substituent at the 10-position of the phenothiazine nucleus.[7]

Promethazine:

-

Chemical Name: N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine[8]

-

Molecular Formula: C₁₇H₂₀N₂S[8]

-

Structure: Promethazine is a phenothiazine derivative with a branched side chain and no ring substitution, which is thought to be responsible for its reduced dopamine antagonist properties compared to antipsychotic phenothiazines.[1]

Chlorpromazine:

-

Chemical Name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine[5]

-

Molecular Formula: C₁₇H₁₉ClN₂S[5]

-

Structure: Chlorpromazine is characterized by a chlorine atom at the 2-position of the phenothiazine ring and a dimethylaminopropyl side chain at the 10-position.[5][9]

Mechanism of Action: Histamine H1 Receptor Antagonism

Phenothiazine antihistamines are competitive antagonists of the histamine H1 receptor.[8] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[10] This coupling activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, resulting in various physiological responses associated with allergic reactions.[11] By competitively binding to the H1 receptor, phenothiazine antihistamines prevent histamine from initiating this signaling cascade, thereby mitigating allergic symptoms.[3]

Caption: Histamine H1 Receptor Signaling Pathway and Phenothiazine Antagonism.

Structure-Activity Relationships (SAR)

The antihistaminic activity of phenothiazine derivatives is significantly influenced by their chemical structure. Key SAR observations include:

-

Side Chain at Position 10: A two or three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is optimal for antihistaminic activity.

-

Terminal Amino Group: A tertiary amino group generally confers greater activity.

-

Substitution on the Phenothiazine Nucleus: Substitution at the 2-position of the phenothiazine ring with an electron-withdrawing group, such as chlorine (as in chlorpromazine), can modulate the antipsychotic versus antihistaminic activity.[7]

-

Side Chain Branching: Branching of the side chain, as seen in promethazine, can influence potency and selectivity.[1]

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to further elucidate the relationship between the physicochemical properties of phenothiazines and their biological activities.[6][12] Descriptors such as lipophilicity (Log P), molecular weight, and electronic parameters have been correlated with their activity.[12]

Pharmacological Profile

Receptor Binding Affinity

The binding affinity of phenothiazine antihistamines to the H1 receptor is a key determinant of their potency. This is typically quantified by the inhibitory constant (Ki), with lower Ki values indicating higher affinity.

| Compound | Receptor | Ki (nM) |

| Promethazine | Histamine H1 | 1.4 |

Table 1: Receptor Binding Affinity of Promethazine.[13]

Off-Target Effects

Phenothiazines are known to interact with a range of other receptors, which contributes to their broad pharmacological profile and potential side effects.

| Compound | Off-Target Receptors |

| Promethazine | Muscarinic (mACh), Serotonin (5-HT₂ₐ, 5-HT₂c), Dopamine (D₂), Alpha-adrenergic (α₁) |

| Chlorpromazine | Dopamine (D₁, D₂, D₃, D₅), Serotonin (5-HT), Histamine (H₁, H₂), Muscarinic (M₁, M₂), Alpha-adrenergic |

Table 2: Off-Target Receptor Interactions of Promethazine and Chlorpromazine.[13][14]

Pharmacokinetics

The pharmacokinetic properties of phenothiazine antihistamines determine their absorption, distribution, metabolism, and excretion, which in turn influence their onset and duration of action.

| Parameter | Chlorpromazine |

| Bioavailability (Oral) | 10-80% (highly variable) |

| Protein Binding | 90-99% |

| Metabolism | Hepatic (primarily CYP2D6) |

| Elimination Half-life | ~30 hours |

| Excretion | Renal |

Table 3: Pharmacokinetic Parameters of Chlorpromazine.[14][15]

Experimental Protocols

In Vitro Assays

This assay is used to determine the binding affinity of a test compound for the H1 receptor.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.[16]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and a range of concentrations of the unlabeled test compound.[17]

-

Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[16]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]

This functional assay measures the ability of a compound to antagonize histamine-induced increases in intracellular calcium.[19]

Caption: Workflow for a Calcium Mobilization Assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human H1 receptor in a 96-well plate.[11]

-

Dye Loading: Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.[11]

-

Compound Incubation: Pre-incubate the cells with various concentrations of the phenothiazine antihistamine.[10]

-

Histamine Stimulation: Add a fixed concentration of histamine to the wells to stimulate the H1 receptors.[10]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.[20]

-

Data Analysis: Determine the inhibitory effect of the test compound on the histamine-induced calcium response and calculate the IC₅₀ value.[20]

In Vivo Models

This model assesses the ability of an antihistamine to protect against histamine-induced airway narrowing.[21]

Methodology:

-

Animal Model: Use a suitable animal model, such as guinea pigs, which are highly sensitive to histamine.[21]

-

Compound Administration: Administer the test phenothiazine antihistamine to the animals via an appropriate route (e.g., oral, intraperitoneal).

-

Histamine Challenge: After a predetermined time, expose the animals to an aerosolized solution of histamine.[2]

-

Measurement of Bronchoconstriction: Measure the changes in airway resistance or other respiratory parameters to assess the degree of bronchoconstriction.[22]

-

Data Analysis: Compare the response in the treated group to a control group to determine the protective effect of the antihistamine.[22]

Conclusion

Phenothiazine class antihistamines represent a significant group of therapeutic agents with a well-characterized mechanism of action centered on the antagonism of the histamine H1 receptor. Their diverse pharmacological profiles, stemming from interactions with multiple receptor systems, offer both therapeutic benefits and potential side effects. A thorough understanding of their structure-activity relationships, receptor binding affinities, and pharmacokinetic properties is crucial for the development of new and improved antihistaminic drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these important compounds.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Reversal of histamine-induced bronchoconstriction by the H1-receptor antagonist levocabastine: a potential model for efficacy in anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Promethazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Promethazine - Wikipedia [en.wikipedia.org]

- 14. Chlorpromazine - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effect of cetirizine on histamine-induced bronchoconstriction and bronchoalveolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrathiazine (CAS 84-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrathiazine, with the chemical name 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine, is a member of the phenothiazine family, a class of compounds known for a wide range of pharmacological activities. Primarily classified as a first-generation antihistamine, this compound has been utilized for its histamine H1 receptor antagonist properties in the management of allergic conditions. Its structural relationship to other phenothiazines suggests a broader pharmacological profile that may include effects on other receptor systems. This guide aims to consolidate the available scientific information on this compound and provide a technical framework for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 84-08-2 | [1] |

| Molecular Formula | C₁₈H₂₀N₂S | [1] |

| Molecular Weight | 296.43 g/mol | [1] |

| IUPAC Name | 10-[2-(1-pyrrolidinyl)ethyl]-10H-phenothiazine | [2] |

| logP (Octanol/Water) | 4.385 (Calculated) | [3] |

| Water Solubility (logS) | -4.40 (Calculated) | [3] |

| Predicted Hazard Class | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3) | [2] |

Synthesis of this compound

A general method for the synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine (this compound) can be adapted from methodologies described for related phenothiazine derivatives. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 10-[2-(1-pyrrolidinyl)ethyl]phenothiazine

This protocol is based on the general principles of N-alkylation of phenothiazine.

Materials:

-

Phenothiazine

-

Sodium amide (NaNH₂)

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Toluene (anhydrous)

-

Sodium hydroxide (NaOH) solution

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 1-(2-Chloroethyl)pyrrolidine free base: Dissolve 1-(2-Chloroethyl)pyrrolidine hydrochloride in water and neutralize with a cold aqueous solution of sodium hydroxide. Extract the free base with a suitable organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium amide in anhydrous toluene.

-

Deprotonation: While stirring under a nitrogen atmosphere, add a solution of phenothiazine in anhydrous toluene dropwise to the sodium amide suspension. Heat the mixture to reflux to ensure complete formation of the phenothiazine sodium salt.

-

Alkylation: To the cooled reaction mixture, add a solution of 1-(2-Chloroethyl)pyrrolidine (from step 1) in anhydrous toluene dropwise.

-

Reaction Completion: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully quench with water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Pharmacological Profile

Mechanism of Action

This compound is a first-generation antihistamine that primarily acts as a competitive antagonist at the histamine H1 receptor. By blocking the action of histamine at these receptors, this compound mitigates the symptoms of allergic reactions, such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Recent research on phenothiazines suggests a more complex mechanism of action. In addition to H1 receptor antagonism, these compounds may also act as agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells. This dual action could lead to an initial degranulation and histamine release, followed by the blockade of histamine's effects at the H1 receptor. This complex interplay may contribute to both the therapeutic and adverse effects of phenothiazine antihistamines.

Receptor Binding Profile

Toxicological Profile

Comprehensive toxicological data, including specific LD₅₀ values for this compound, are not well-documented in publicly accessible databases. General toxicological concerns for first-generation phenothiazine antihistamines include central nervous system effects such as sedation, dizziness, and anticholinergic effects like dry mouth and blurred vision. The GHS classification from PubChem suggests that this compound may be harmful if swallowed and can cause skin and eye irritation.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the pharmacological activity of this compound.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from transfected HEK293 cells).

-

[³H]-Mepyramine (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like Mianserin).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]-Mepyramine), and varying concentrations of this compound.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the ability of this compound to induce mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.[5][6][7][8][9]

Materials:

-

Mast cell line (e.g., RBL-2H3 cells).

-

Cell culture medium.

-

This compound (test compound).

-

Positive control for degranulation (e.g., ionomycin or compound 48/80).

-

Lysis buffer (e.g., Triton X-100).

-

Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG).

-

Stop solution (e.g., sodium carbonate buffer).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Culture the mast cells to the desired density in a 96-well plate.

-

Cell Stimulation: Wash the cells and resuspend them in a suitable buffer. Add varying concentrations of this compound or the positive control to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cell Lysis: Lyse the remaining cells in the plate with lysis buffer to determine the total β-hexosaminidase content.

-

Enzymatic Reaction: In a separate 96-well plate, add the collected supernatant and cell lysates. Add the p-NAG substrate solution to each well and incubate at 37°C.

-

Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of this compound by comparing the absorbance of the supernatant to the total absorbance from the cell lysate.

Conclusion

This compound is a first-generation phenothiazine antihistamine with a primary mechanism of action as a histamine H1 receptor antagonist. While its clinical use has been largely superseded by second and third-generation antihistamines with improved side-effect profiles, it remains a subject of interest for its potential dual action on histamine receptors and mast cells. This technical guide has summarized the available information on this compound and provided detailed experimental protocols for its further investigation. The elucidation of its complete pharmacological and toxicological profile through the application of such methods will be crucial for a comprehensive understanding of its therapeutic potential and risks.

References

- 1. This compound [webbook.nist.gov]

- 2. 10-(2-(1-Pyrrolidinyl)ethyl)-10H-phenothiazine | C18H20N2S | CID 10646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 84-08-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. abmgood.com [abmgood.com]

- 6. Detecting degranulation via hexosaminidase assay [protocols.io]

- 7. researchgate.net [researchgate.net]